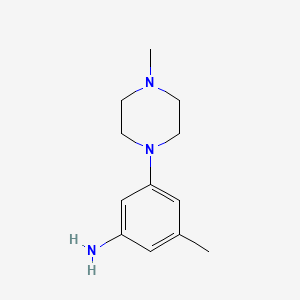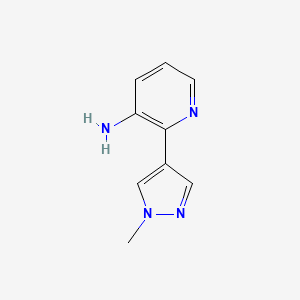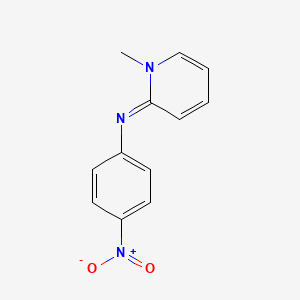
1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine
Vue d'ensemble
Description
1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine, or 1MNDI, is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a derivative of the pyridine ring, which is a six-member heterocycle composed of five carbon atoms and one nitrogen atom. 1MNDI has been extensively studied for its potential applications in drug design and development, as well as its ability to act as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1MNDI is not fully understood. However, it is believed that 1MNDI acts as a catalyst in the synthesis of various drugs and other heterocyclic compounds by promoting the formation of reactive intermediates. Additionally, 1MNDI may facilitate the formation of covalent bonds between molecules, which could potentially lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1MNDI have not been extensively studied. However, it is believed that 1MNDI may act as an enzyme inhibitor, which could potentially lead to the inhibition of certain metabolic pathways. Additionally, 1MNDI may interact with cellular proteins, which could potentially lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1MNDI in laboratory experiments is its ability to act as a catalyst in the synthesis of various drugs and other heterocyclic compounds. Additionally, 1MNDI is a relatively inexpensive and readily available reagent, which makes it a useful tool for research.
However, 1MNDI also has several limitations. For instance, it is not very stable and may degrade over time. Additionally, 1MNDI may react with other compounds and may produce unwanted byproducts.
Orientations Futures
There are a number of potential future directions for research involving 1MNDI. For instance, further studies could be conducted to better understand the biochemical and physiological effects of 1MNDI. Additionally, research could be conducted to develop new methods for synthesizing 1MNDI and other heterocyclic compounds. Furthermore, research could be conducted to develop new applications for 1MNDI in drug design and development. Finally, research could be conducted to further explore the potential of 1MNDI in the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
1MNDI has been widely studied for its potential applications in drug design and development. It has been used as a catalyst in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. Additionally, 1MNDI has been used as a reagent in the synthesis of other heterocyclic compounds, such as pyridines and quinolines.
Propriétés
IUPAC Name |
1-methyl-N-(4-nitrophenyl)pyridin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEVGRGTUZEPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



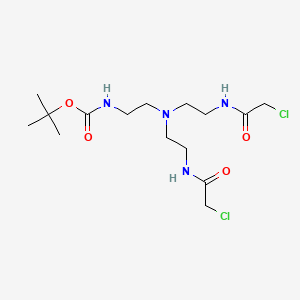
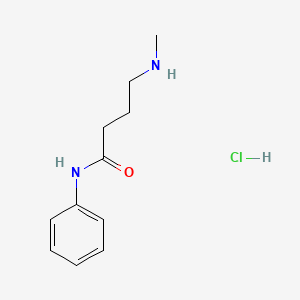
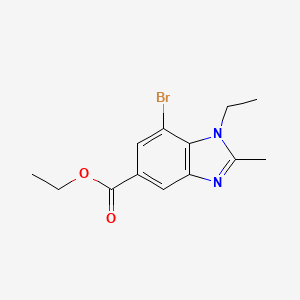



![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)
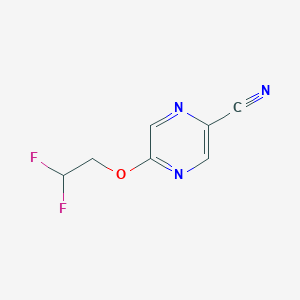
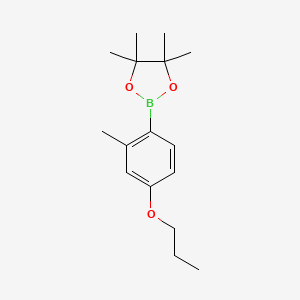
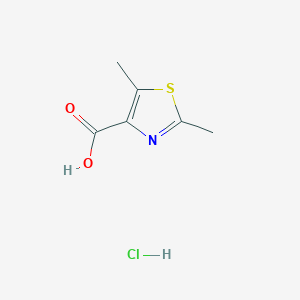
![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)
